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Nordihydrocapsiate - 220012-53-3

Nordihydrocapsiate

Catalog Number: EVT-1574851
CAS Number: 220012-53-3
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nordihydrocapsiate is a naturally occurring capsinoid found in the fruits of certain non-pungent cultivars of the pepper Capsicum annuum, specifically the CH-19 Sweet cultivar. [] It belongs to a family of compounds that are analogues of capsaicin, the pungent component in chili peppers. [, ] Unlike capsaicin, nordihydrocapsiate and other capsinoids are non-pungent and do not elicit the same burning sensation. [, ]

Nordihydrocapsiate is structurally similar to capsaicinoids, with the key difference being the linkage between the carbon chain and the aromatic ring. While capsaicinoids possess an amide bond, capsinoids like nordihydrocapsiate feature an ester bond. [] This structural distinction contributes to the difference in their sensory properties.

In scientific research, nordihydrocapsiate serves as a valuable tool for investigating the biological activities and mechanisms of action of capsaicinoids without the confounding factor of pungency. [] It offers a unique opportunity to explore the potential health benefits associated with capsaicinoids, particularly in areas like obesity and inflammation. []

Capsiate

  • Compound Description: Capsiate is a capsinoid, a group of compounds structurally similar to capsaicinoids, which are responsible for the pungency of chili peppers. Unlike capsaicinoids, capsiate is non-pungent. It has been studied for its potential health benefits, including anti-obesity effects and antioxidant properties. [, , , , ]
  • Relevance: Capsiate is structurally very similar to Nordihydrocapsiate, differing only in the saturation of a single bond in the fatty acid side chain. Both compounds are found in non-pungent chili pepper varieties like CH-19 Sweet. [, , , ]

Dihydrocapsiate

  • Compound Description: Dihydrocapsiate is another non-pungent capsinoid found in chili peppers, particularly in the CH-19 Sweet cultivar. Like other capsinoids, it has demonstrated potential health benefits in research studies, including effects on metabolism and inflammation. [, , , , ]
  • Relevance: Dihydrocapsiate shares a close structural relationship with Nordihydrocapsiate, differing by only one double bond in the side chain. They are often studied together as major capsinoids in non-pungent peppers. [, , , ]

Capsaicin

  • Compound Description: Capsaicin is the main pungent compound found in chili peppers. It is responsible for the characteristic burning sensation associated with hot peppers. Capsaicin activates the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and heat sensation. [, , ]
  • Relevance: Capsaicin is a structural analog of Nordihydrocapsiate. While their structures are similar, capsaicin has a much stronger pungency due to the presence of an amide bond instead of an ester bond in its structure. Both compounds interact with the TRPV1 receptor, but capsaicin exhibits a significantly higher potency. [, ]

Vanillyl alcohol

  • Compound Description: Vanillyl alcohol is a phenolic compound found naturally in various plants. It is a metabolite of capsinoids, including Nordihydrocapsiate, meaning it is formed when capsinoids are broken down in the body. [, ]
  • Relevance: Vanillyl alcohol is a breakdown product of Nordihydrocapsiate. Studies on Nordihydrocapsiate metabolism in rats showed that the compound was rapidly metabolized, and vanillyl alcohol was detected as the primary metabolite in the blood. []

5-5’ Dicapsiate

  • Compound Description: 5-5’ Dicapsiate is an oxidation product of capsiate. It is formed through a reaction catalyzed by cationic peroxidases found in pepper plants. []
  • Relevance: While not directly synthesized from Nordihydrocapsiate, 5-5' Dicapsiate provides insight into the potential metabolic pathways of capsinoids in pepper plants. Given the structural similarities between capsiate and Nordihydrocapsiate, it's plausible that Nordihydrocapsiate could undergo similar oxidative reactions. []
Overview

Nordihydrocapsiate is a non-pungent capsaicinoid compound derived from the Capsicum genus, specifically bell peppers. It is structurally similar to capsaicin but lacks the characteristic spiciness associated with other capsaicinoids. This compound has garnered attention due to its potential health benefits, including anti-inflammatory properties and its role in thermogenesis and fat metabolism.

Source

Nordihydrocapsiate is primarily sourced from Capsicum annuum, commonly known as sweet bell peppers. It can also be found in other Capsicum species, albeit in lower concentrations. The extraction of nordihydrocapsiate typically involves methods such as high-performance liquid chromatography (HPLC) and various solvent extractions to isolate it from the plant material .

Classification

Nordihydrocapsiate belongs to the class of compounds known as capsaicinoids, which are phenolic compounds characterized by their ability to interact with the TRPV1 receptor, responsible for the sensation of heat and pain. Unlike capsaicin, nordihydrocapsiate does not activate this receptor, making it a non-pungent alternative with potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of nordihydrocapsiate can be achieved through both natural extraction and chemical synthesis. The natural extraction process involves isolating the compound from Capsicum fruits using various solvents (e.g., methanol, ethanol) followed by purification techniques such as HPLC .

In terms of chemical synthesis, nordihydrocapsiate can be produced through esterification reactions involving vanillyl alcohol and fatty acid derivatives, often using catalysts such as cerium(III) chloride. For instance, one study reported a yield of 53% when employing cerium(III) chloride in the synthesis process .

Technical Details

  • Solvent Extraction: Utilizes solvents like methanol or ethyl acetate to dissolve plant material, followed by HPLC for purification.
  • Catalytic Esterification: Involves reacting vanillyl alcohol with nonanoic acid under specific conditions (temperature and pressure) to yield nordihydrocapsiate.
Molecular Structure Analysis

Structure

Nordihydrocapsiate has a molecular formula of C_18H_34O_3 and features a long aliphatic chain attached to a phenolic structure. The compound's structure can be represented as follows:

C18H34O3\text{C}_{18}\text{H}_{34}\text{O}_3

Data

  • Molecular Weight: 302.47 g/mol
  • Chemical Structure: It consists of a vanillyl moiety linked to a fatty acid chain, which contributes to its unique properties compared to pungent capsaicinoids.
Chemical Reactions Analysis

Reactions

Nordihydrocapsiate participates in various chemical reactions typical of esters, including hydrolysis and transesterification. These reactions are essential for understanding its stability and potential modifications for enhanced bioactivity.

Technical Details

  • Hydrolysis: Under acidic or basic conditions, nordihydrocapsiate can be hydrolyzed back into its constituent parts—vanillyl alcohol and fatty acids.
  • Transesterification: This reaction allows for the modification of the fatty acid chain, potentially altering its biological activity.
Mechanism of Action

Process

Nordihydrocapsiate exerts its effects primarily through modulation of metabolic pathways rather than direct interaction with pain receptors like capsaicin. It has been shown to influence thermogenesis and lipid metabolism by activating pathways that promote fat oxidation without inducing pain or irritation .

Data

Research indicates that nordihydrocapsiate may enhance energy expenditure and fat burning through mechanisms involving:

  • Activation of uncoupling proteins in mitochondria.
  • Modulation of inflammatory pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow oil or solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Can undergo esterification reactions; relatively inert compared to pungent analogs.

Relevant data include:

  • Boiling Point: Not well-documented due to its complex nature.
  • Melting Point: Varies based on purity but generally around 40–50 °C.
Applications

Scientific Uses

Nordihydrocapsiate is primarily studied for its potential health benefits, including:

  • Weight Management: Investigated for its ability to promote fat oxidation and thermogenesis.
  • Anti-inflammatory Effects: Research suggests it may reduce inflammation without causing pain.
  • Food Industry: Used as a flavoring agent due to its non-pungent nature while retaining some health benefits associated with capsaicinoids .

Properties

CAS Number

220012-53-3

Product Name

Nordihydrocapsiate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H26O4/c1-13(2)7-5-4-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3

InChI Key

BXBVPYSHEOQGHP-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Synonyms

nordihydrocapsiate

Canonical SMILES

CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

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